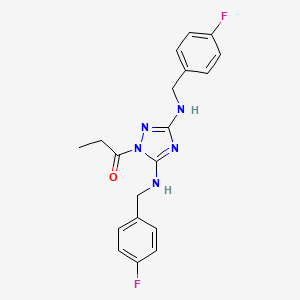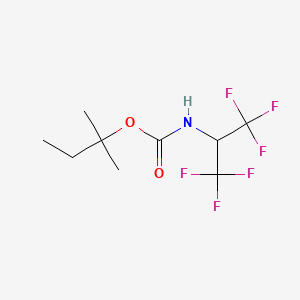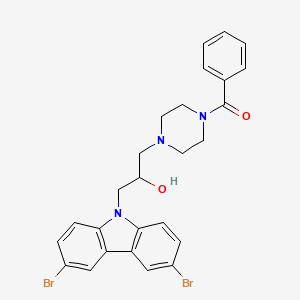
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the fluorobenzyl groups and the propanone moiety. Common reagents used in the synthesis include hydrazine, benzyl halides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
化学反応の分析
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The specific pathways involved depend on the target and the context in which the compound is used.
類似化合物との比較
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other triazole derivatives, such as:
1-(3,5-bis((4-chlorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but contains chlorobenzyl groups instead of fluorobenzyl groups. The presence of chlorine atoms can affect the compound’s reactivity and biological activity.
1-(3,5-bis((4-methylbenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: This derivative contains methylbenzyl groups, which can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(3,5-bis((4-nitrobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: The presence of nitro groups can enhance the compound’s electron-withdrawing properties, affecting its chemical reactivity and potential biological effects.
These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine atoms, which can influence its biological activity and chemical properties.
特性
IUPAC Name |
1-[3,5-bis[(4-fluorophenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-2-17(27)26-19(23-12-14-5-9-16(21)10-6-14)24-18(25-26)22-11-13-3-7-15(20)8-4-13/h3-10H,2,11-12H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUFVJCUUWHLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B5192022.png)

![5-[4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192034.png)
![5-(3-{1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5192049.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B5192059.png)
![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)

![(E)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-(2-METHOXYPHENYL)METHANIMIDAMIDE](/img/structure/B5192083.png)
![1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene](/img/structure/B5192099.png)
![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)

![((2S)-1-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B5192104.png)
![METHYL 1-ACETYL-5-(4-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5192107.png)
